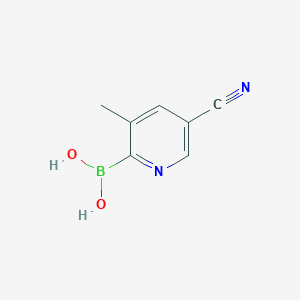
Trans-4a,8a-dihydronaphthalene-4a,8a-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4a,8a-dihydronaphthalene-4a,8a-diol: is a chemical compound that belongs to the class of dihydronaphthalenes It is characterized by the presence of two hydroxyl groups attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4a,8a-dihydronaphthalene-4a,8a-diol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve the desired dihydronaphthalene product.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalyst and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Trans-4a,8a-dihydronaphthalene-4a,8a-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of decahydronaphthalene derivatives.
Substitution: Formation of alkyl or acyl substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Trans-4a,8a-dihydronaphthalene-4a,8a-diol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-4a,8a-dihydronaphthalene-4a,8a-diol involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use.
Comparison with Similar Compounds
Cis-4a,8a-dihydronaphthalene-4a,8a-diol: Differing in the spatial arrangement of the hydroxyl groups.
4a,8a-dihydronaphthalene: Lacking the hydroxyl groups, providing a basis for comparison in terms of reactivity and applications.
Uniqueness: Trans-4a,8a-dihydronaphthalene-4a,8a-diol is unique due to its trans configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
naphthalene-4a,8a-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-1-2-6-10(9,12)8-4-3-7-9/h1-8,11-12H |
InChI Key |
DWXYQVLQVYPALI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2(C=CC=CC2(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


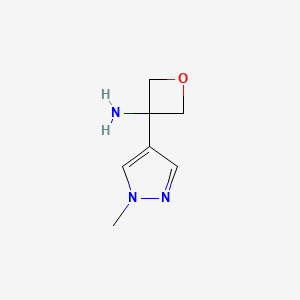
![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
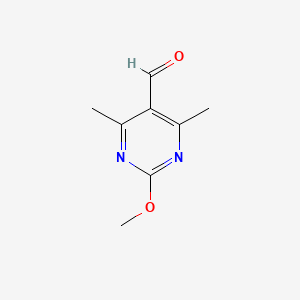
![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)

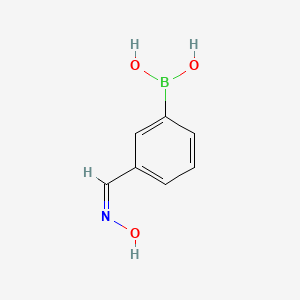
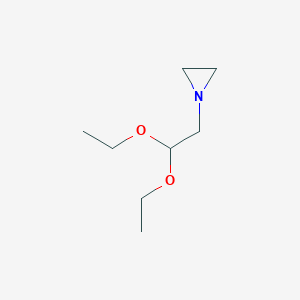

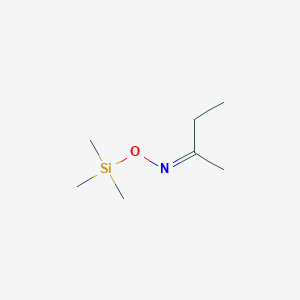
![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)


